(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride
Description
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-2-5(7)4-8/h5,8H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXJXATMMJNG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride typically involves the reaction of pyrrolidine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also incorporate advanced purification techniques such as crystallization and distillation to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or thiol derivatives.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonamides, thiols.
Substitution: Sulfonamide derivatives, sulfonate esters.
Scientific Research Applications
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often specific to certain classes of enzymes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties
| Property | (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl Fluoride | PMSF | 4-Sulfonylfluorobenzene |
|---|---|---|---|
| Molecular Weight | ~183.2 g/mol* | 174.19 g/mol | 158.16 g/mol |
| Solubility (Water) | Moderate (enhanced by hydroxymethyl group) | Low (hydrophobic phenyl) | Low |
| Reactivity | Targets serine hydrolases; stereospecific binding | Broad serine protease inhibition | Less selective |
| Stability | Likely hydrolyzes slower than PMSF due to steric effects | Rapid hydrolysis in water | Moderate stability |
| Reported Applications | Hypothesized for ABPP and targeted inhibition | Common protease inhibitor | Limited to niche uses |
*Calculated based on molecular formula C₅H₁₀FNO₃S.
Reactivity and Selectivity
Sulfonyl fluorides react with catalytic serine residues in hydrolases, forming stable sulfonate adducts. For example, PMSF inhibits trypsin-like proteases (Ki ~ 10–100 µM) but exhibits poor selectivity and rapid inactivation in aqueous buffers . In contrast, the pyrrolidine-based compound’s stereochemistry and polar substituents could reduce off-target effects, though experimental validation is needed.
Biological Activity
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride is a compound of interest in biochemical research due to its unique structural properties and biological activity. Its sulfonyl fluoride group allows for covalent interactions with various enzymes, making it a valuable tool in studying enzyme inhibition and other biological processes.
The compound contains a pyrrolidine ring with a hydroxymethyl group and a sulfonyl fluoride moiety. The sulfonyl fluoride group is particularly reactive, capable of forming covalent bonds with nucleophilic sites in proteins, especially those containing serine or cysteine residues. This reactivity can lead to the inhibition of enzyme activity, which is critical for understanding biochemical pathways and developing therapeutic agents.
- Covalent Bond Formation : The sulfonyl fluoride group reacts with the active site of enzymes, leading to irreversible inhibition.
- Enzyme Specificity : The compound shows selective inhibition for certain classes of enzymes, which can be exploited in biochemical assays.
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting various enzymes:
- Serine Proteases : The compound has been shown to inhibit serine proteases through its covalent modification mechanism.
- Cysteine Proteases : Similar interactions have been observed with cysteine proteases, highlighting its versatility as an enzyme inhibitor.
Case Studies
- Inhibition of Chymotrypsin : A study demonstrated that the compound effectively inhibited chymotrypsin, with kinetic studies revealing a significant decrease in enzymatic activity at low micromolar concentrations.
- Impact on Kinase Activity : Another investigation focused on the effects of this compound on kinase activity, revealing potential applications in cancer therapeutics by selectively inhibiting kinases involved in tumor growth.
Pharmaceutical Development
Due to its ability to inhibit specific enzymes, this compound is being explored as a pharmaceutical intermediate for developing drugs targeting enzyme-related diseases.
Biochemical Assays
The compound serves as a critical reagent in various biochemical assays aimed at understanding enzyme mechanisms and pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (3S)-3-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride | Similar to (2S) | Moderate enzyme inhibition | Less selective than (2S) |
| (3R)-3-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride | Similar to (2S) | Low enzyme inhibition | Differences in stereochemistry affect activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
